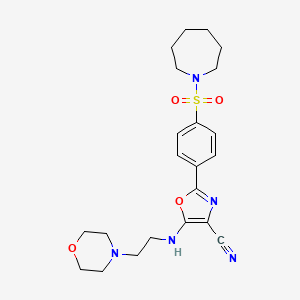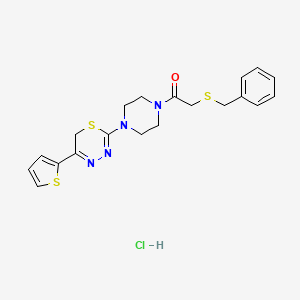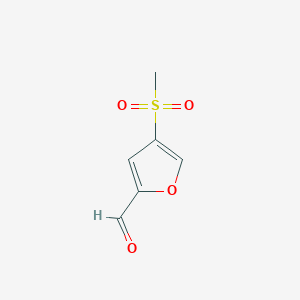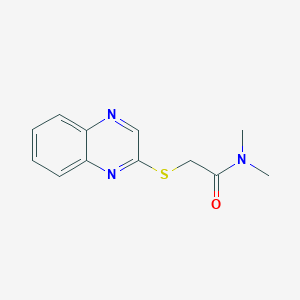
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H29N5O4S and its molecular weight is 459.57. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Properties
- Synthesis of Oxazole Derivatives: Research has been conducted on the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, including those with a 2-phthalimidoethyl or 3-phthalimidopropyl substituent at position 2 of the oxazole ring. This includes the synthesis of 5-(morpholin-4-yl)-2‑(2-phthalimidoethyl)-1,3-oxazole-4-carbonitrile and its derivatives, which are structurally related to the compound . These compounds exhibit interesting chemical properties and potential applications in various fields of chemistry and pharmacology (Chumachenko et al., 2014).
Chemical Reactions and Derivatives
- Interaction with Hydrazine Hydrate: The interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to the formation of recyclization products, such as (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone. This kind of chemical behavior is significant in the synthesis of new compounds with potential biological activity (Chumachenko et al., 2014).
Heterocyclic Synthesis
- Synthesis of Heterocycles Using α-Phenylvinylsulfonium Salts: Research demonstrates the synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines from the reaction of amino alcohols with α-phenylvinylsulfonium salts. These reactions are relevant to the synthesis of compounds like 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile and provide insights into the synthesis of various heterocycles (Matlock et al., 2015).
Biological Activity Studies
Antimicrobial and Antitubercular Activities
Studies on compounds structurally similar to the query molecule, such as derivatives of 1,3-oxazole, have shown significant antimicrobial and antitubercular activities. These findings highlight the potential of such compounds in the development of new therapeutic agents (S.V et al., 2019).
Antibacterial Activity Against Gram-Negative Organisms
Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, which are structurally similar to the compound , have been prepared with expanded activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This indicates the potential application of such compounds in treating infections caused by these organisms (Genin et al., 2000).
Propiedades
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c23-17-20-22(24-9-12-26-13-15-30-16-14-26)31-21(25-20)18-5-7-19(8-6-18)32(28,29)27-10-3-1-2-4-11-27/h5-8,24H,1-4,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWKLCKRVUXWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCN4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylpropanamide](/img/structure/B2578852.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2578853.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2578854.png)


![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2578858.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2578859.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2578860.png)

![2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2578864.png)


![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2578867.png)